molecular formula C17H24BFO3 B1393152 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one CAS No. 1150271-37-6

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

Cat. No.: B1393152
CAS No.: 1150271-37-6
M. Wt: 306.2 g/mol
InChI Key: WWSWIZAGPCBCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWIZAGPCBCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675036
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-37-6
Record name 1-Pentanone, 1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H27BFNO2 with a molecular weight of 319.22 g/mol. The compound features a pentanone backbone with a fluorinated phenyl group and a dioxaborolane moiety.

PropertyValue
Molecular FormulaC18H27BFNO2
Molecular Weight319.22 g/mol
IUPAC NameThis compound
CAS Number2096335-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming boron-containing compounds that can participate in biochemical reactions such as enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the fluorine atom in this compound may enhance its lipophilicity and cellular uptake. In vitro studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study:
A study conducted on related boron compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the disruption of microtubule formation during mitosis. This suggests that this compound may possess similar properties.

Antimicrobial Activity

Boron-containing compounds have also been investigated for their antimicrobial properties. The unique structure allows for interaction with microbial membranes and enzymes.

Research Findings:
A comparative study on various boron derivatives indicated that those with dioxaborolane structures exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary assessments suggest low acute toxicity; however, long-term effects and environmental impact require further study.

Scientific Research Applications

Overview

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a compound that has garnered attention in various fields of scientific research. Its unique structural features make it a valuable building block in organic synthesis and medicinal chemistry. This article explores its applications in detail, supported by data tables and case studies.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it an essential building block for developing new compounds.

Key Reactions:

  • Suzuki Coupling: Utilized in cross-coupling reactions to form carbon-carbon bonds.
  • Boronic Ester Formation: Acts as a precursor for synthesizing boronic esters, which are vital in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. The incorporation of the dioxaborolane group is particularly relevant for enhancing the bioavailability and efficacy of drug candidates.

Case Studies:

  • Anticancer Agents: Research has shown that derivatives of this compound can exhibit anticancer properties by targeting specific cancer cell pathways.
  • Antiviral Compounds: The unique structural features allow for modifications that may lead to effective antiviral agents.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing novel materials with specific optical or electronic characteristics.

Applications:

  • Organic Light Emitting Diodes (OLEDs): Used as a component in OLEDs due to its favorable photophysical properties.
  • Sensors: Investigated for use in chemical sensors due to its ability to undergo selective reactions.

Biological Studies

In biological research, the compound is employed to synthesize biologically active compounds that can elucidate various biological processes.

Notable Applications:

  • Fluorescent Probes: Modified derivatives are used as fluorescent markers in cellular imaging.
  • Enzyme Inhibitors: Investigated for their potential to inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Esters

1-(4-Fluoro-3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Pentan-1-one (CAS: 1150561-65-1)
  • Molecular Formula : C₂₃H₃₃B₂O₅F
  • Key Differences : Contains two boronic ester groups at the 3- and 5-positions of the phenyl ring.
1-(4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanone (CAS: 1362243-63-7)
  • Molecular Formula : C₁₅H₂₁BO₃
  • Key Differences: Shorter carbon chain: Ethanone (C=O) vs. pentanone. Substituent: Methyl group at the 4-position instead of fluorine.
  • Impact :
    • Lower molecular weight (260.14 vs. 306.18) reduces boiling point (predicted 383.2°C vs. ~400°C for the target compound).
    • Methyl group provides electron-donating effects, altering electronic properties in coupling reactions .
1-(4-Chlorophenyl)-4,4-Dimethylpentan-3-one
  • Key Differences : Chlorine substituent instead of fluorine; lacks a boronic ester.
  • Application : Primarily used as a pesticide intermediate, highlighting the role of halogens in bioactivity. The absence of boron limits utility in cross-coupling chemistry .

Fluorinated Ketone Derivatives

3-Fluoro-5-Phenylpentan-2-one (CAS: Not Provided)
  • Synthesis : Prepared via AgSbF6-catalyzed nucleophilic fluorination, contrasting with the target compound’s boron-based synthetic routes.
  • Utility : Demonstrates the versatility of fluorinated ketones in pharmaceuticals, though lack of boron restricts cross-coupling applications .

Boronic Esters in Materials Science

9,9-Dimethyl-10-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-9,10-Dihydroacridine
  • Application : Used in thermally activated delayed fluorescence (TADF) emitters for OLEDs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications References
1-(4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Pentan-1-one C₁₇H₂₄BO₃F 306.18 F, B(OR)₂, pentanone Suzuki couplings, biaryl synthesis
1-(4-Fluoro-3,5-Bis(4,4,5,5-Tetramethyl-Dioxaborolan-2-yl)Phenyl)Pentan-1-one C₂₃H₃₃B₂O₅F 442.03 F, two B(OR)₂ groups Multi-site cross-coupling
1-(4-Methyl-3-(4,4,5,5-Tetramethyl-Dioxaborolan-2-yl)Phenyl)Ethanone C₁₅H₂₁BO₃ 260.14 CH₃, B(OR)₂, ethanone Electronic materials
3-Fluoro-5-Phenylpentan-2-one C₁₁H₁₁FO 178.20 Aliphatic F, ketone Pharmaceutical intermediates

Preparation Methods

Formation of Boronic Ester Intermediates

The core of the synthesis involves the formation of boronic ester derivatives, notably the pinacol ester, which serves as a versatile intermediate for subsequent coupling reactions. The typical route commences with the synthesis of phenylboronic acid derivatives bearing the tetramethyl-dioxaborolane group.

Key steps include:

  • Preparation of phenylboronic acids or esters via borylation of aromatic halides or aryl precursors, often employing pinacol as the diol component to form stable boronic esters.

  • Boron insertion into aromatic rings through borylation reactions , utilizing reagents like bis(pinacolato)diboron (B2Pin2), catalyzed by transition metals such as palladium or copper .

Aromatic Substitution with Fluorine

Reaction Conditions and Optimization

Step Reagents Catalysts Solvent Temperature Notes
Boronic ester synthesis B₂Pin₂, aryl halide Pd(PPh₃)₄ Toluene/DMF 80–110°C Inert atmosphere, moisture-sensitive
Fluorination Selectfluor or NFSI Acetonitrile or DMSO Room temp to 50°C Controlled addition to prevent over-fluorination
Cross-coupling Boronic ester, acyl halide Pd catalyst DMF, THF 80°C Base: K₂CO₃ or Cs₂CO₃

Data Tables Summarizing Key Parameters

Method Reagents Catalyst Solvent Temperature Yield Remarks
Borylation of aromatic halide B₂Pin₂, aryl halide Pd(PPh₃)₄ Toluene 80–110°C 70–85% Moisture-sensitive
Fluorination Selectfluor Acetonitrile Room temp 80–90% Controlled addition
Suzuki coupling Boronic ester, acyl halide Pd catalyst DMF 80°C 60–75% Requires inert atmosphere

Research Findings and Advanced Techniques

Recent advances highlight the use of photoredox catalysis for borylation and fluorination, offering milder conditions and improved selectivity. For example:

  • Photocatalytic borylation under visible light can facilitate the formation of boronic esters from aryl halides with high efficiency.

  • Flow chemistry techniques enable better control over reaction parameters, reducing by-products and increasing yields.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis typically involves Suzuki-Miyaura coupling or boronate esterification. Key steps include:

  • Boronate Formation : Reacting a fluorophenyl precursor with pinacol borane (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. reports yields of 65–74% using cesium fluoride and 1,4-dioxane at 60–100°C .
  • Ketone Functionalization : Introducing the pentan-1-one group via Friedel-Crafts acylation or nucleophilic substitution.

Q. Yield Optimization Strategies :

  • Use silver(I) acetate or triphenylphosphine as co-catalysts to stabilize intermediates .
  • Optimize solvent polarity (e.g., 1,4-dioxane vs. THF) and reaction time (e.g., 8–24 hours) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
BoronationCsF, 1,4-dioxane, 60°C74%
Ketone FormationAgOAc, PPh₃, 100°C65%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and boronate ester signals (e.g., quaternary carbons near 85 ppm) .
    • ¹¹B NMR : Confirm boronate ester formation (δ 28–32 ppm for dioxaborolanes) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
  • HPLC : Assess purity using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the boronic ester moiety?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the boronate, enhancing electrophilicity in cross-coupling reactions. This can accelerate transmetallation steps in Suzuki reactions .
  • Steric Considerations : The 3-fluoro substituent may hinder access to the boron center, requiring bulky ligands (e.g., SPhos) to stabilize palladium catalysts.
  • Experimental Validation : Compare coupling rates of fluorinated vs. non-fluorinated analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., proteases) using software like GROMACS. highlights MD for studying peptide-aptamer interactions .
  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., Bcl-xL).
  • MM/GBSA Calculations : Estimate binding free energies to rank affinity compared to known inhibitors .

Q. How should researchers resolve discrepancies in reported synthetic yields for similar boronic esters?

Methodological Answer:

  • Variable Catalysts : Test alternative bases (e.g., KOtBu vs. CsF) and palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .
  • Reaction Monitoring : Use LC-MS to detect intermediates and side products (e.g., protodeboronation).
  • Reproducibility : Standardize inert atmosphere protocols (e.g., Schlenk line vs. glovebox) to minimize oxygen/moisture interference .

Q. Can this compound serve as a precursor for fluorinated pharmaceuticals?

Methodological Answer:

  • Applications : The boronate ester enables late-stage fluorination via Suzuki coupling, a strategy used in kinase inhibitor synthesis .
  • Case Study : Analogous compounds in were evaluated as antidiabetic agents, demonstrating the scaffold’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.